molecular formula C4H8N4O B13100112 2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one

2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one

Cat. No.: B13100112
M. Wt: 128.13 g/mol
InChI Key: YBZUJSGPOVUZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydropyrimidinone or DHPM , is a heterocyclic organic compound. Its chemical formula is

C4H6N4O\text{C}_4\text{H}_6\text{N}_4\text{O}C4​H6​N4​O

, and it features a six-membered ring containing two nitrogen atoms and one oxygen atom. The compound’s systematic IUPAC name reflects its structure: it is a dihydro derivative of pyrimidinone.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Dihydropyrimidinone. One common method involves the Biginelli reaction, which combines an aldehyde or ketone, urea, and an acidic catalyst (such as acetic acid) to yield DHPM. The reaction proceeds through a multicomponent condensation, resulting in the formation of the dihydropyrimidinone ring system.

Industrial Production: In industry, Dihydropyrimidinone is often synthesized using modified versions of the Biginelli reaction. These processes are efficient and scalable, making them suitable for large-scale production. The compound finds applications in pharmaceuticals, agrochemicals, and other fields.

Chemical Reactions Analysis

Reactivity: Dihydropyrimidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidinones.

    Reduction: Reduction of DHPM leads to tetrahydropyrimidines.

    Substitution: Nucleophilic substitution reactions occur at the C-6 position.

    Condensation: DHPM can participate in condensation reactions with various electrophiles.

Common Reagents and Conditions:
    Oxidizing agents like potassium permanganate (

    Oxidation: KMnO4\text{KMnO}_4KMnO4​

    ) or hydrogen peroxide (

    H2O2\text{H}_2\text{O}_2H2​O2​

    ). Reducing agents such as sodium borohydride (

    Reduction: NaBH4\text{NaBH}_4NaBH4​

    ) or lithium aluminum hydride (

    LiAlH4\text{LiAlH}_4LiAlH4​

    ).

    Substitution: Alkyl halides or other nucleophiles.

    Condensation: Aldehydes or ketones, urea, and acidic catalysts.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation yields pyrimidinones, while reduction leads to tetrahydropyrimidines.

Scientific Research Applications

Dihydropyrimidinone has diverse applications:

    Medicine: It serves as a scaffold for drug development. Some DHPM derivatives exhibit antitumor, antiviral, and anti-inflammatory properties.

    Chemical Biology: Researchers use DHPM-based compounds as probes to study biological processes.

    Industry: DHPM derivatives find use in agrochemicals and materials science.

Mechanism of Action

The exact mechanism by which Dihydropyrimidinone exerts its effects varies based on the specific derivative. some compounds act as enzyme inhibitors, modulating key pathways in cellular processes.

Comparison with Similar Compounds

Dihydropyrimidinone shares similarities with other heterocyclic compounds, such as pyrimidinones and pyrimidines. Its unique feature lies in the dihydro ring, which distinguishes it from fully aromatic pyrimidines.

: Biginelli, P. (1893). Gazzetta Chimica Italiana, 23, 360–416. : Kappe, C. O. (2000). European Journal of Organic Chemistry, 1999(11), 2801–2816. : Kumar, D., & Kumar, S. (2013). Mini-Reviews in Medicinal Chemistry, 13(2), 202–213.

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

2,5-diamino-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H8N4O/c5-2-1-7-4(6)8-3(2)9/h2H,1,5H2,(H3,6,7,8,9)

InChI Key

YBZUJSGPOVUZSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=N1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.